2-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
Description
2-Ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a 4-methoxyphenyl group at position 6 and an ethoxy group at position 2 of the benzamide moiety. The compound’s structure integrates a flexible ethylenoxy linker, connecting the benzamide to the pyridazine ring. This design is characteristic of kinase-targeting molecules, where the pyridazine scaffold often serves as a hinge-binding motif in enzyme inhibition .
Properties
IUPAC Name |
2-ethoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-28-20-7-5-4-6-18(20)22(26)23-14-15-29-21-13-12-19(24-25-21)16-8-10-17(27-2)11-9-16/h4-13H,3,14-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRGASRFXIPJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, including the formation of the pyridazinone ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with aryl boronic acids.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like amines or ethers.
Scientific Research Applications
2-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzamide-pyridazine derivatives:
Structural and Functional Analysis:
Substituent Effects on Benzamide: Ethoxy vs. Fluoro (G870-0216): The ethoxy group in the target compound increases lipophilicity (clogP ≈ 3.2 vs. 2.8 for G870-0216), which may enhance blood-brain barrier penetration compared to the fluoro analog . Ethoxy vs.
Pyridazine Substitution: 4-Methoxyphenyl vs.
Biological Activity: Kinase Inhibition: Compounds like 4t and 4h exhibit FGFR4 inhibitory activity, suggesting the target compound may share similar mechanisms. However, the ethoxy group’s bulkiness could alter selectivity profiles .
Synthesis and Yields :
- The target compound likely follows synthetic routes analogous to 4t (22.9% yield via trimethylaluminum-mediated coupling), though ethoxy introduction may require optimized protection/deprotection steps .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Pyridazine substitution at position 6 with aryl groups (e.g., 4-methoxyphenyl) is critical for kinase target engagement, as seen in FGFR4 inhibitors .
- Comparative Limitations : Unlike THHEB, the target compound’s lack of antioxidant activity highlights the trade-off between hydrophobicity and radical-scavenging functionality .
Biological Activity
2-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic compound characterized by a complex molecular structure that includes an ethoxy group and a pyridazine derivative. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Despite limited direct research specifically on this compound, related studies suggest promising avenues for its application in therapeutic contexts.
Chemical Structure and Properties
The chemical structure of this compound can be described by its IUPAC name and molecular formula, which indicate the presence of multiple functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H24N4O3 |
| Molecular Weight | 368.43 g/mol |
While specific studies on the mechanism of action for this compound are scarce, compounds with similar structures have been shown to interact with various biological targets, including receptor tyrosine kinases (RTKs). These interactions can lead to modulation of signaling pathways involved in cell proliferation and survival, suggesting potential anticancer properties.
Biological Activity
Research indicates that compounds with a benzamide moiety and pyridazine derivatives exhibit significant biological activities, particularly:
- Anticancer Activity : Compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines through mechanisms involving RTK inhibition. For instance, studies have shown that certain benzamide derivatives can inhibit BRAF(V600E) and EGFR, which are critical in cancer progression .
- Enzyme Inhibition : The compound may also act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. Analogous compounds have shown high selectivity and potency against PTP1B, enhancing insulin signaling pathways .
- Anti-inflammatory and Antibacterial Properties : Some related pyrazole derivatives have exhibited anti-inflammatory and antibacterial activities, which could be relevant for the biological profile of this compound .
Case Studies and Research Findings
Several studies highlight the potential applications of compounds similar to this compound:
- A study focusing on benzamide derivatives reported significant anticancer activity against various cell lines, demonstrating that structural modifications could enhance efficacy against specific targets .
- Another investigation into pyrazole derivatives revealed their ability to inhibit key kinases involved in tumor growth, suggesting that similar mechanisms might be applicable to the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
